molecular formula C15H8BrCl2N B3185946 4-Bromo-7,8-dichloro-2-phenylquinoline CAS No. 1189107-14-9

4-Bromo-7,8-dichloro-2-phenylquinoline

Cat. No.: B3185946
CAS No.: 1189107-14-9
M. Wt: 353.0 g/mol
InChI Key: DPFUHYKBNGYBBX-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dichloro-2-phenylquinoline (C₁₅H₈BrCl₂N, molecular weight ~353.5 g/mol) is a halogenated quinoline derivative with bromine at position 4, chlorine at positions 7 and 8, and a phenyl group at position 2.

Properties

CAS No.

1189107-14-9

Molecular Formula

C15H8BrCl2N

Molecular Weight

353.0 g/mol

IUPAC Name

4-bromo-7,8-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H

InChI Key

DPFUHYKBNGYBBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3Cl)Cl)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3Cl)Cl)C(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and inferred properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
4-Bromo-7,8-dichloro-2-phenylquinoline Br (4), Cl (7,8), Ph (2) C₁₅H₈BrCl₂N ~353.5 High halogen content; potential reactivity
4-Bromo-7,8-difluoro-2-phenylquinoline Br (4), F (7,8), Ph (2) C₁₅H₈BrF₂N ~320.0 Lower molecular weight; enhanced polarity
4-Chloro-8-bromo-2-phenylquinoline Cl (4), Br (8), Ph (2) C₁₅H₉BrClN 318.6 Positional isomerism; altered steric effects
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Br (4), Cl (7), F (8), Ph (2) C₁₅H₈BrClFN ~336.5 Mixed halogens; tunable electronic effects
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Br (4), Cl (7), Me (8), CF₃ (2) C₁₁H₆BrClF₃N* ~324.5 Electron-withdrawing CF₃; increased stability
4-Bromo-7,8-dimethyl-2-phenylquinoline Br (4), Me (7,8), Ph (2) C₁₇H₁₄BrN 312.2 Hydrophobic; potential π-π interactions

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